4-(1,2,4-恶二唑-5-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

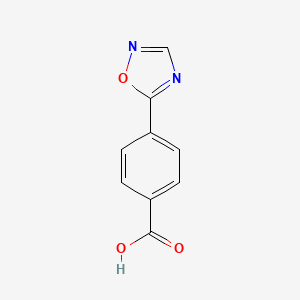

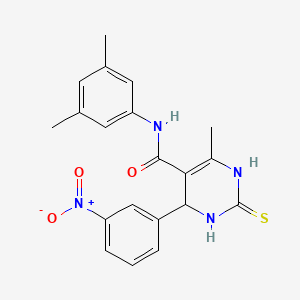

“4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “4-(1,2,4-Oxadiazol-5-yl)benzoic acid”, has been a subject of interest in various research studies . The synthesis often involves the reaction of amidoximes with carboxylic acids or their derivatives . The process typically involves the formation of a Lewis acid-ammonia complex as a leaving group, leading to the formation of the nitrile oxide .

Molecular Structure Analysis

The molecular structure of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions involving “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole .

科学研究应用

缓蚀

4-(1,2,4-恶二唑-5-基)苯甲酸衍生物的一个显着应用是在缓蚀中。Ammal 等人 (2018) 的一项研究强调了 1,3,4-恶二唑衍生物作为硫酸中低碳钢的有效缓蚀剂。这些缓蚀剂在钢表面形成一层保护层,表明它们在耐腐蚀至关重要的工业应用中的潜力 (Ammal、Prajila 和 Joseph,2018).

抗菌和抗结核剂

Joshi 等人 (2008) 合成了新的 4-吡咯-1-基苯甲酸酰肼类似物和衍生的恶二唑,揭示了它们有效的抗菌和抗结核特性。这项研究表明了 4-(1,2,4-恶二唑-5-基)苯甲酸衍生物在开发新的抗菌和抗结核药物中的潜力 (Joshi、Vagdevi、Vaidya 和 Gadaginamath,2008).

抗癌评价

在肿瘤学领域,Salahuddin 等人 (2014) 研究了 1,3,4-恶二唑衍生物的抗癌特性。发现一种化合物对乳腺癌细胞系特别有效,突出了这些化合物在癌症治疗中的潜力 (Salahuddin、Shaharyar、Mazumder 和 Ahsan,2014).

固相合成

Sams 和 Lau (1999) 描述的 1,2,4-恶二唑的固相合成展示了恶二唑衍生物的化学多功能性和易于合成的特性。这个过程对于快速生产这些化合物以用于各种应用至关重要 (Sams 和 Lau,1999).

血管紧张素 II 受体拮抗活性

Kohara 等人 (1996) 的研究探索了带有 5-氧代-1,2,4-恶二唑和相关环的苯并咪唑-7-羧酸的血管紧张素 II 受体拮抗活性。这些化合物在心血管疾病的治疗中显示出前景 (Kohara、Kubo、Imamiya、Wada、Inada 和 Naka,1996).

癌症治疗中的凋亡诱导剂

Cai 等人 (2006) 利用化学遗传学方法发现了凋亡诱导剂,包括 1,2,4-恶二唑。这项研究在通过诱导癌细胞凋亡来识别用于癌症治疗的新化合物方面具有重要意义 (Cai、Drewe 和 Kasibhatla,2006).

作用机制

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects . The interaction likely involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .

未来方向

The future directions in the research of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .

生化分析

Biochemical Properties

4-(1,2,4-Oxadiazol-5-yl)benzoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells . This suggests that 4-(1,2,4-Oxadiazol-5-yl)benzoic acid may play a role in biochemical reactions related to inflammation.

Cellular Effects

The effects of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid on cells are significant. It has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats . This indicates that 4-(1,2,4-Oxadiazol-5-yl)benzoic acid can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid involves blocking the excitation of the nuclear factor κB (NF-кB) signaling pathway in a concentration-dependent manner . This suggests that 4-(1,2,4-Oxadiazol-5-yl)benzoic acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to reduce secondary foot swelling and arthritic index in AIA rats suggests that it may have long-term effects on cellular function .

属性

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCSSHGLGUUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1557358-41-4 |

Source

|

| Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)

![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)

![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)